molecular formula C25H27N3O4S2 B2365658 N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1251625-71-4

N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2365658
CAS No.: 1251625-71-4
M. Wt: 497.63
InChI Key: TZSLSMZXIFMRRW-UHFFFAOYSA-N
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Description

This compound is a thiophene-based carboxamide derivative featuring a 2,3-dihydro-1H-indenyl group at the N-terminal and a 4-(3-methoxyphenyl)piperazine sulfonyl moiety at the 3-position of the thiophene ring. Its structural complexity arises from the integration of a sulfonamide-linked piperazine pharmacophore, which is often associated with receptor-binding activity in medicinal chemistry.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-32-22-7-3-6-21(17-22)27-11-13-28(14-12-27)34(30,31)23-10-15-33-24(23)25(29)26-20-9-8-18-4-2-5-19(18)16-20/h3,6-10,15-17H,2,4-5,11-14H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSLSMZXIFMRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC5=C(CCC5)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound can be characterized by its unique structure which combines an indene moiety with a thiophene ring and a piperazine derivative. The presence of the sulfonamide group enhances its solubility and bioavailability. The molecular formula is C24H28N4O3SC_{24}H_{28}N_4O_3S with a molecular weight of 484.66 g/mol.

Research indicates that this compound exhibits multifunctional biological activities , primarily through the following mechanisms:

  • Cholinesterase Inhibition :
    • The compound has demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. In vitro studies reported an IC50 value of approximately 0.44 mM, indicating potent activity compared to standard AChE inhibitors like donepezil .
  • Neuroprotective Effects :
    • The compound shows neuroprotective properties against oxidative stress in neuronal cell lines (e.g., PC12 cells). It has been noted to reduce cell death induced by H2O2 exposure, suggesting its potential as a neuroprotective agent .
  • Antidepressant Activity :
    • Preliminary studies have suggested that this compound may also possess antidepressant-like effects, possibly through modulation of serotonergic pathways due to its piperazine component, which is known for such activities in other compounds .

Efficacy in Biological Assays

In various biological assays, this compound has shown promising results:

Assay Type Outcome IC50 Value
AChE InhibitionSignificant inhibition0.44 mM
Neuroprotection (PC12)Reduced oxidative stress-induced cell deathNot quantified
Antidepressant ActivityPositive effects in behavioral modelsNot quantified

Case Studies and Research Findings

  • Neuroprotective Study :
    In a study conducted by Estrada et al., the compound was tested for its ability to protect neuronal cells from oxidative damage. Results indicated a marked decrease in cell apoptosis when treated with the compound compared to controls .
  • Cholinesterase Inhibition :
    A comparative analysis with donepezil revealed that while both compounds inhibit AChE, this compound exhibited a more favorable selectivity profile against butyrylcholinesterase (BuChE), making it a candidate for further development as a dual inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide with two thiophene derivatives synthesized in recent studies (). These analogs share a thiophene core but differ in substituents and bioactivity profiles.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Method
This compound Thiophene-2-carboxamide - 2,3-dihydroindenyl (N-terminal)
- Piperazine sulfonyl (3-position)
Not reported in public literature Likely multi-step coupling reactions
Compound 3 Thiophene-3-carboxylate - 1H-1,3-a,8-triaza-cyclopenta[α]indenyl
- Phenylamino, ethyl ester
Antibacterial, antifungal Bromination + nucleophilic substitution
Compound 4 Thiophene-3-carboxylate - 1H-Imidazo[1,2-b][1,2,4]triazol-5-yl
- Phenylamino, ethyl ester
Antibacterial, antifungal Bromination + cyclocondensation

Key Differences and Implications

In contrast, Compounds 3 and 4 () feature fused heterocyclic systems (e.g., benzimidazole or triazole), which may improve π-π stacking interactions but reduce metabolic stability . The ethyl ester groups in Compounds 3 and 4 are absent in the target compound, suggesting differences in bioavailability and enzymatic hydrolysis rates.

Synthetic Pathways :

  • The target compound likely requires sulfonylation of the thiophene ring followed by carboxamide coupling, whereas Compounds 3 and 4 were synthesized via bromination of a precursor (Compound 1) followed by nucleophilic substitution with heterocyclic amines .

Biological Activity :

  • Compounds 3 and 4 demonstrated moderate antibacterial and antifungal activity, possibly due to their heterocyclic substituents disrupting microbial membranes or enzymes. The target compound’s piperazine sulfonyl group may instead favor interactions with eukaryotic receptors (e.g., 5-HT1A or D2 receptors), though empirical data are lacking .

Research Findings and Limitations

  • Structural Confirmation : Compounds 3 and 4 were validated via ¹H/¹³C-NMR, mass spectrometry, and X-ray crystallography (for intermediates like 2b, triclinic system, P-1 space group) . Similar rigorous characterization is essential for the target compound to confirm isomerism (e.g., sulfonamide orientation).
  • Activity Gaps : While Compounds 3 and 4 were tested against Staphylococcus aureus and Candida albicans, the target compound’s pharmacological profile remains unexplored. Its design suggests CNS-targeted activity, but this requires validation.

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